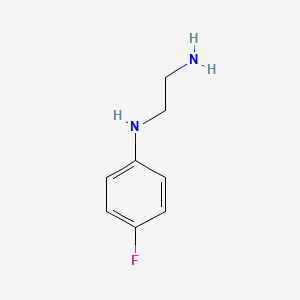

N-(4-Fluorophenyl)ethylenediamine

Description

Significance of Fluorine Substitution in Organic and Organometallic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wiley.com Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry. nih.govalfa-chemistry.com This high bond strength often imparts increased metabolic stability to molecules, a desirable trait in the development of pharmaceuticals and agrochemicals. wikipedia.orgacs.org In fact, it's estimated that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.orgacs.org

Role of the Ethylenediamine (B42938) Scaffold in Chemical Synthesis and Ligand Design

Ethylenediamine, with the formula C2H4(NH2)2, is a fundamental building block in chemical synthesis. wikipedia.org It is a colorless liquid with an ammonia-like odor and is widely used in the production of a variety of chemicals. wikipedia.org The key feature of the ethylenediamine scaffold is the presence of two nitrogen atoms, each with a lone pair of electrons. This allows ethylenediamine to act as a bidentate chelating ligand, meaning it can bind to a metal ion through both nitrogen atoms simultaneously. wikipedia.orgfiveable.melibretexts.orgvedantu.com This chelation results in the formation of a stable five-membered ring with the metal ion, enhancing the stability of the resulting coordination complex. researchgate.net

The versatility of the ethylenediamine scaffold is further demonstrated by its use in the synthesis of more complex chelating agents like EDTA (ethylenediaminetetraacetic acid). wikipedia.org Schiff base ligands, which are important in catalysis, are also readily formed from the condensation of ethylenediamine with aldehydes. wikipedia.org The N–CH2–CH2–N linkage is a common feature in many bioactive compounds, including some antihistamines and fungicides. wikipedia.org

Overview of N-(4-Fluorophenyl)ethylenediamine as a Bifunctional Chemical Entity

This compound possesses three key reactive sites: a primary amine, a secondary amine, and a fluorinated aromatic ring. This trifecta of functionality allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Primary Amine Reactivity

The primary amine group (-NH2) in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org It readily reacts with a variety of electrophiles. For instance, it can undergo alkylation with alkyl halides to form more substituted amines. msu.eduncert.nic.in Acylation, the reaction with acyl chlorides or anhydrides, is another important transformation that leads to the formation of amides. ncert.nic.inbritannica.com This reaction is often carried out in the presence of a base to neutralize the HCl produced. ncert.nic.in Primary amines also react with aldehydes and ketones to form imines, also known as Schiff bases. britannica.com

Secondary Amine Reactivity

The secondary amine group (>NH) in this compound also exhibits nucleophilic character, although its reactivity can be influenced by steric hindrance. fiveable.me Like primary amines, secondary amines can undergo alkylation and acylation. msu.eduncert.nic.in The reaction of secondary amines with nitrous acid yields N-nitroso compounds. britannica.com In the context of ligand design, both the primary and secondary amines of the ethylenediamine moiety can coordinate with metal centers, contributing to the formation of stable complexes. researchgate.netrsc.org

Aromatic Fluorine Reactivity

The fluorine atom attached to the phenyl ring is generally unreactive towards electrophilic aromatic substitution. In fact, halogens are considered deactivating groups in such reactions, slowing down the rate compared to benzene (B151609). youtube.com However, the fluorine substituent does direct incoming electrophiles to the ortho and para positions. youtube.com

Conversely, the strong electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), especially when other electron-withdrawing groups are present on the ring. masterorganicchemistry.com In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of the fluorine atom. The rate of this reaction is enhanced when electron-withdrawing groups are positioned ortho or para to the fluorine. masterorganicchemistry.com Recent research has also explored the use of photoredox catalysis to enable the nucleophilic aromatic substitution of unactivated fluoroarenes. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-fluorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGVXMPCKSSCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198669 | |

| Record name | N-(4-Fluorophenyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50622-51-0 | |

| Record name | N1-(4-Fluorophenyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50622-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050622510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Fluorophenyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-fluorophenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Fluorophenyl)ethylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ478FYJ9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 4 Fluorophenyl Ethylenediamine and Its Direct Derivatives

General Strategies for N-Monoalkylation/Arylation of Ethylenediamine (B42938)

Achieving selective mono-substitution on the symmetrical ethylenediamine molecule presents a significant synthetic challenge due to the potential for di- and poly-substitution. Several key strategies have been developed to control this reactivity.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a fundamental method for forming carbon-nitrogen bonds. In the context of ethylenediamine, this typically involves the reaction of the amine with an alkyl or aryl halide. The lone pair of electrons on one of the nitrogen atoms acts as a nucleophile, attacking the electrophilic carbon of the halide and displacing the leaving group. organic-chemistry.orgchemguide.co.uk

However, a primary challenge in the nucleophilic substitution of ethylenediamine is controlling the degree of alkylation or arylation. chemguide.co.uk The initial product, a primary amine, is often more nucleophilic than the starting ammonia (B1221849), leading to subsequent reactions that form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemguide.co.uk To favor mono-substitution, a large excess of the amine nucleophile is often employed.

Table 1: Challenges in Nucleophilic Substitution of Ethylenediamine

| Challenge | Description |

| Over-alkylation/-arylation | The initial mono-substituted product is often more reactive than the starting material, leading to di- and poly-substituted products. |

| Statistical Distribution | Reactions can yield a mixture of products, requiring extensive purification to isolate the desired mono-substituted compound. |

| Reaction Conditions | Harsh conditions, such as high temperatures, may be necessary, which can lead to side reactions and decomposition. |

Reductive Amination Pathways

Reductive amination is a highly effective and widely used method for the controlled synthesis of primary, secondary, and tertiary amines. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org This two-step process, often performed in a single pot, involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate. libretexts.orglibretexts.org This intermediate is then reduced to the corresponding amine using a suitable reducing agent. libretexts.orglibretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is critical; for instance, sodium cyanoborohydride is particularly useful as it selectively reduces the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comlibretexts.orglibretexts.org This method offers a high degree of control, minimizing the over-alkylation issues seen in direct nucleophilic substitution. masterorganicchemistry.com

Michael Addition Followed by Derivatization

The Michael addition, or conjugate addition, is a versatile reaction in which a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com Amines, including ethylenediamine, can act as nucleophiles in this reaction, attacking the β-carbon of the unsaturated system. wikipedia.org This forms a new carbon-nitrogen bond and results in an enolate intermediate, which is then protonated. masterorganicchemistry.com

The initial Michael adduct can then be further derivatized. For instance, the remaining primary amine group of the ethylenediamine moiety can be modified, or the carbonyl group can undergo further reactions. This strategy allows for the construction of more complex molecules in a stepwise and controlled manner. researchgate.net

Specific Routes to N-(4-Fluorophenyl)ethylenediamine

The synthesis of the specific target molecule, this compound, can be achieved through several tailored synthetic routes.

Coupling Reactions with Halogenated Aromatics

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds and are particularly well-suited for the synthesis of N-arylated amines. nih.gov These reactions typically involve the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. nih.gov For the synthesis of this compound, this would involve the reaction of ethylenediamine with a 4-fluoro-substituted aromatic compound, such as 4-fluorobromobenzene or 4-fluorotrifluoromethanesulfonate.

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods. organic-chemistry.org These reactions can be performed with arylboronic acids and a copper catalyst, offering a mild and effective route to N-arylated products. organic-chemistry.org

Table 2: Comparison of Coupling Reactions for N-Arylation

| Reaction Type | Catalyst System | Substrates | Key Advantages |

| Buchwald-Hartwig Amination | Palladium/Ligand | Aryl halides/triflates, Amines | High generality, functional group tolerance. |

| Ullmann Condensation | Copper | Aryl halides, Amines | Often lower cost than palladium. |

| Chan-Lam Coupling | Copper | Arylboronic acids, Amines | Mild reaction conditions, often at room temperature. organic-chemistry.org |

Reduction of Precursor Amides or Imines

An alternative and highly effective strategy for the synthesis of this compound involves the reduction of a suitable precursor molecule, such as an amide or an imine.

For instance, N-(4-fluorophenyl)acetamide can be synthesized and subsequently reduced to the corresponding ethylamine (B1201723) derivative. nih.gov A plausible synthetic route could involve the acylation of 4-fluoroaniline (B128567) with a protected aminoacetyl chloride, followed by deprotection and reduction of the amide to the amine.

A specific example of a related synthesis involves the reductive alkylation of 4-[¹⁸F]fluorophenylacetone with N-methyl-propynylamine in the presence of NaBH₃CN to produce DL-4-[¹⁸F]fluorodeprenyl, a complex derivative. mssm.edu This demonstrates the utility of reductive amination in creating substituted ethylamine structures. Another relevant synthesis is that of N'-(1-(4-fluorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide, which is an imine derivative. chemicalbook.com The reduction of such an imine would yield the corresponding substituted ethylenediamine.

A general approach could involve the reaction of 4-fluoroaniline with a protected aminoacetaldehyde in a reductive amination protocol. Subsequent deprotection would yield the desired this compound. This method provides a high degree of control and avoids many of the challenges associated with direct arylation of ethylenediamine.

Synthesis of this compound Derivatives for Specific Research Applications

The strategic derivatization of this compound allows for the generation of a diverse library of compounds with tailored properties. These derivatives are synthesized for various research applications, leveraging the reactivity of the parent molecule's distinct amine groups and the electronic properties of the fluorophenyl moiety.

Formation of Schiff Bases from this compound

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a prominent class of derivatives synthesized from this compound. nih.govusu.ac.id These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. usu.ac.idresearchgate.net

The synthesis of Schiff bases from this compound involves the reaction of its terminal primary amine with various aldehydes and ketones. usu.ac.idresearchgate.net This nucleophilic addition-elimination reaction is often carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion. mdpi.comunsri.ac.id The general stability of Schiff bases derived from aromatic aldehydes is notably higher than those from aliphatic aldehydes due to conjugation. nih.gov

The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. researchgate.net A variety of aldehydes, including substituted benzaldehydes and other aromatic aldehydes, have been successfully condensed with amino compounds to form Schiff bases. nih.govmdpi.commdpi.com For instance, the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various benzaldehydes has been shown to produce Schiff bases in high yields, ranging from 53% to 95%. nih.govmdpi.com

Table 1: Examples of Aldehydes and Ketones Used in Schiff Base Synthesis

| Carbonyl Compound | Resulting Schiff Base Type | Reference |

| Substituted Benzaldehydes | Aromatic Imine | nih.govmdpi.com |

| Cinnamaldehydes | Conjugated Imine | mdpi.com |

| Vanillin | Aromatic Imine with Hydroxyl and Methoxy Groups | unsri.ac.id |

| 2-Hydroxyacetophenone | Aromatic Ketimine | researchgate.net |

| 2-Furaldehyde | Heterocyclic Imine | tulane.edu |

| 2-Chlorobenzaldehyde | Aromatic Imine with Chloro Substituent | nih.govnanobioletters.com |

This table is for illustrative purposes and not an exhaustive list.

Derivatization at the Terminal Primary Amine

The terminal primary amine of this compound is a key site for derivatization. Beyond Schiff base formation, this group can undergo various other chemical transformations. Acylation, the reaction with acylating agents like trifluoroacetic anhydride (B1165640), can be used to introduce an acyl group. iu.edu Another common derivatization is the reaction with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) for analytical purposes, which readily reacts with primary amines. sigmaaldrich.com The use of fluorogenic reagents such as naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of cyanide leads to the formation of fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives, which is useful for sensitive detection in bioanalytical analyses. nih.gov

Derivatization at the Secondary Amine (Adjacent to Fluorophenyl Group)

The secondary amine in this compound, being directly attached to the electron-withdrawing fluorophenyl group, exhibits different reactivity compared to the terminal primary amine. While less nucleophilic, it can still be a target for derivatization. General chemical methods for the N-dealkylation of tertiary amines to secondary amines are well-established, and these principles can be applied in reverse for the alkylation of this secondary amine. nih.gov For instance, reductive amination with an appropriate aldehyde or ketone in the presence of a reducing agent could introduce a new substituent. The selective derivatization of this secondary amine in the presence of the primary amine would require careful selection of reaction conditions and potentially the use of protecting groups for the primary amine.

Multi-step Synthesis Incorporating this compound as a Building Block

This compound serves as a valuable building block in multi-step syntheses to create more complex molecules with potential therapeutic applications. Its bifunctional nature allows it to be incorporated into larger scaffolds. For example, it can be used in the synthesis of heterocyclic compounds or as a linker to connect different molecular fragments. While specific multi-step syntheses starting directly from this compound are not detailed in the provided search results, the general principles of using similar diamine building blocks are well-documented. For instance, ethylenediamine itself is a common precursor in the synthesis of Schiff base ligands which are then used to form metal complexes. researchgate.net The fluorophenyl group in this compound can also be a site for further modification, such as in Suzuki coupling reactions, as seen in the synthesis of 2-(4-fluorophenyl)thiophene (B192845) from 4-fluorobenzeneboronic acid. chemicalbook.com This highlights the potential for incorporating this building block into more complex structures through reactions involving the aromatic ring.

Coordination Chemistry of N 4 Fluorophenyl Ethylenediamine As a Ligand

Ligand Design Principles and Coordination Modes

The coordinating behavior of N-(4-Fluorophenyl)ethylenediamine is primarily dictated by the interplay between its ethylenediamine (B42938) backbone and the electronic and steric influences of the 4-fluorophenyl substituent.

Bidentate N,N'-Chelation through Ethylenediamine Backbone

This compound, like ethylenediamine itself, primarily functions as a bidentate ligand, coordinating to metal centers through the lone pairs of electrons on its two nitrogen atoms. fiveable.me This N,N'-chelation results in the formation of a stable five-membered ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complexes compared to those with analogous monodentate ligands. fiveable.me The ethylenediamine backbone provides a flexible framework that can adapt to the preferred coordination geometries of various metal ions.

Influence of the 4-Fluorophenyl Group on Donor Properties (Electronic and Steric Effects)

The presence of the 4-fluorophenyl group on one of the nitrogen atoms of the ethylenediamine moiety significantly modulates the ligand's donor properties.

Electronic Effects: The fluorine atom is a highly electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. This effect is transmitted to the nitrogen atom, reducing its electron density and, consequently, its basicity and donor strength compared to an unsubstituted phenyl or alkyl group. This can influence the stability and electronic properties of the resulting metal complexes. For instance, the electron-withdrawing nature of fluorophenyl substituents can lead to more positive reduction potentials in their metal complexes. cas.cz

Steric Effects: The bulky 4-fluorophenyl group introduces steric hindrance around the substituted nitrogen donor atom. This steric bulk can influence the coordination number and geometry of the metal complexes. For example, it may favor the formation of complexes with lower coordination numbers or distorted geometries to accommodate the spatial demands of the ligand. In some cases, the steric hindrance can also play a role in the relative stability of different isomeric forms of the complexes.

Synthesis and Characterization of Metal Complexes of this compound

A variety of transition metal complexes with this compound and similar ethylenediamine-derived ligands have been synthesized and characterized, showcasing a rich coordination chemistry. The synthesis generally involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govresearchgate.net

Complexes with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pt(II), Ru(II), Fe(III))

Complexes of this compound and its derivatives have been prepared with a range of transition metals, highlighting the ligand's ability to coordinate to diverse metal centers.

Co(II): Cobalt(II) forms complexes with ethylenediamine-based ligands, often resulting in octahedral geometries. nih.gov

Ni(II): Nickel(II) complexes with ethylenediamine derivatives are well-known and can adopt various geometries, including octahedral and square planar. homescience.netuni-heidelberg.de

Cu(II): Copper(II) readily forms complexes with N-substituted ethylenediamines, often exhibiting distorted octahedral or square pyramidal geometries. nih.govjocpr.com

Zn(II): Zinc(II) complexes with similar ligands typically adopt tetrahedral or octahedral geometries. nih.govmdpi.com

Pt(II): Platinum(II) complexes with N-substituted ethylenediamines have been synthesized and characterized, often exhibiting square planar geometries. nih.govrsc.org

Ru(II): Ruthenium(II) forms stable complexes with ethylenediamine ligands, which are of interest for their potential applications. nih.govresearchgate.netresearchgate.net These complexes often exhibit octahedral geometry. nih.gov

Fe(III): Iron(III) complexes with related Schiff base ligands derived from ethylenediamine have been shown to have octahedral coordination environments. rsc.orgnih.gov

The stoichiometry of the resulting complexes is typically of the type [M(L)n]x+, where L is the this compound ligand, n can be 1, 2, or 3, and x is the charge of the complex ion. The coordination number, which is the number of donor atoms bonded to the central metal ion, is a key feature of these complexes. csbsju.edu

Common coordination numbers for transition metal complexes with bidentate ligands like this compound are 4 and 6. fiveable.me For a 1:1 metal-to-ligand ratio, other ligands such as halides or solvent molecules often complete the coordination sphere. In complexes with a 1:2 or 1:3 metal-to-ligand ratio, the ethylenediamine derivative can saturate the coordination sphere of the metal.

| Metal Ion | Typical Coordination Number(s) | Example Stoichiometry (with related ligands) | Reference(s) |

| Co(II) | 6 | [Co(en)3]2+ | nih.gov |

| Ni(II) | 4, 6 | [Ni(en)3]2+ | homescience.net |

| Cu(II) | 4, 5, 6 | [Cu(L)Cl2] | nih.gov |

| Zn(II) | 4, 6 | [Zn(L)Cl2] | nih.gov |

| Pt(II) | 4 | [Pt(L)Cl2] | nih.gov |

| Ru(II) | 6 | [Ru(en)2(L')]2+ | researchgate.net |

| Fe(III) | 6 | [Fe(L)2]+ | rsc.org |

Table 1: Typical Coordination Numbers and Stoichiometries of Transition Metal Complexes with Ethylenediamine-based Ligands.

The geometry of the metal complexes of this compound is determined by the coordination number of the central metal ion and the electronic configuration of the metal. csbsju.edu

Octahedral: This is a common geometry for six-coordinate complexes, which can be formed with Co(II), Ni(II), Cu(II), Zn(II), Ru(II), and Fe(III). nih.govresearchgate.netnih.govcsbsju.edu In these complexes, the ligands are arranged at the vertices of an octahedron around the central metal ion.

Tetrahedral: Four-coordinate complexes, particularly with d10 metal ions like Zn(II), often adopt a tetrahedral geometry. csbsju.edu

Square Planar: This geometry is characteristic of four-coordinate complexes of d8 metal ions such as Pt(II) and can also be observed with Ni(II). nih.govcsbsju.edu

| Coordination Number | Geometry | Metal Ion Examples (with related ligands) | Reference(s) |

| 4 | Tetrahedral | Zn(II) | csbsju.edu |

| 4 | Square Planar | Pt(II), Ni(II) | nih.govcsbsju.edu |

| 5 | Square Pyramidal, Trigonal Bipyramidal | Cu(II) | nih.gov |

| 6 | Octahedral | Co(II), Ni(II), Cu(II), Zn(II), Ru(II), Fe(III) | nih.govresearchgate.netnih.govrsc.orgcsbsju.edu |

Table 2: Proposed Geometries for Metal Complexes based on Coordination Number.

Role of Counterions and Solvent in Complex Formation

The formation of metal complexes with this compound is significantly influenced by the nature of the counterions and the solvent system employed during synthesis. These components can dictate the stoichiometry, coordination geometry, and even the dimensionality of the resulting coordination compound.

The choice of solvent plays a critical role in the stabilization of the complexation process. The solvating ability of a solvent, often quantified by the Gutmann donocity scale (DN), is a fundamental factor in complex formation reactions. researchgate.net Solvents with high donor numbers can coordinate to the metal ion, and the ligand must displace these solvent molecules to form the complex. researchgate.net The stability of the resulting complexes can vary with the solvent composition in mixed-solvent systems. researchgate.net For instance, in the case of cobalt(II) complexes with fluorinated ligands, a change in solvent can lead to different coordination geometries. rsc.org

The concept of Hard and Soft Acids and Bases (HSAB) can also be applied to understand the role of the solvent. researchgate.net A "hard" acid (metal ion) will prefer to coordinate with a "hard" base (solvent or ligand donor atom), and a "soft" acid will prefer a "soft" base. researchgate.net The polarity and coordinating ability of the solvent can thus influence the solubility of the ligand and the stability of the formed complex.

Counterions, the ions that balance the charge of the metal complex, can also play a crucial role. While sometimes they are innocent spectators, in many cases, they can directly participate in the coordination sphere of the metal ion. The size, charge, and coordinating ability of the counterion can influence the final structure. For example, weakly coordinating anions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) are less likely to bond to the metal center, favoring the coordination of the primary ligand and solvent molecules. Conversely, smaller and more coordinating anions like halides (Cl⁻, Br⁻, I⁻) can compete with the this compound ligand for coordination sites, potentially leading to the formation of mixed-ligand complexes.

The interplay between the solvent and counterion is crucial. A study on nickel(II) complex tetrafluoroborates with phenylenediamines demonstrated that the use of a solvent could lead to the formation of a heteroligand complex where water molecules were included in the coordination sphere. iaea.org

Structural Aspects of this compound Metal Complexes

Metal-Ligand Bonding Analysis

The coordination of this compound to a metal center occurs through the lone pairs of electrons on the two nitrogen atoms of the ethylenediamine backbone, forming a chelate ring. This bidentate coordination is a common feature of ethylenediamine-based ligands. rsc.org The strength and nature of the metal-ligand bond can be investigated using various spectroscopic techniques, particularly infrared (IR) and far-infrared (Far-IR) spectroscopy.

The electronic properties of the this compound ligand also influence the metal-ligand bond. The spectrochemical series provides a ranking of ligands based on their ability to cause d-orbital splitting. libretexts.org Ethylenediamine is considered a relatively strong-field ligand. libretexts.org The presence of the 4-fluorophenyl group can modulate the ligand field strength through electronic effects. The fluorine atom is highly electronegative and can withdraw electron density from the phenyl ring, which in turn can influence the basicity of the amine nitrogen atoms and thus the strength of the M-N bonds.

The table below summarizes typical spectroscopic data used in the analysis of metal-ligand bonding in related ethylenediamine complexes.

| Spectroscopic Technique | Information Gained on Metal-Ligand Bonding |

| Infrared (IR) Spectroscopy | Shift in N-H stretching frequencies upon coordination. |

| Far-Infrared (Far-IR) Spectroscopy | Direct observation of metal-nitrogen (M-N) stretching vibrations. |

| UV-Visible Spectroscopy | Information on d-d electronic transitions, which correlate with ligand field strength. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in chemical shifts of ligand protons upon coordination, providing information about the electronic environment. iaea.org |

Influence of Fluorine on Coordination Environment

The fluorine atom at the para-position of the phenyl ring in this compound exerts a significant influence on the coordination environment of its metal complexes. This influence can be both electronic and steric.

Electronically, the high electronegativity of the fluorine atom leads to a withdrawal of electron density from the phenyl ring. This inductive effect can propagate to the nitrogen atoms of the ethylenediamine moiety, reducing their basicity compared to unsubstituted N-phenylethylenediamine. This modulation of the ligand's donor strength can affect the stability and electronic properties of the resulting metal complexes. Studies on ruthenium(II) complexes with fluorinated ligands have shown that the position of the fluorine substituent significantly impacts the binding behavior and stabilizing effects of the complexes. nih.gov

A study on cobalt(II) complexes with fluorinated ligands demonstrated that the position of the fluorine atom, in conjunction with the solvent used, can alter the coordination geometry of the metal center. rsc.org This can result in complexes with different coordination numbers and geometries, such as tetrahedral, seesaw, or trigonal bipyramidal. rsc.org

The table below illustrates how the coordination environment can vary based on the ligand and solvent, drawing parallels to the expected behavior of this compound complexes.

| Complex | Solvent | Coordination Geometry | Coordination Number | Reference |

| Co(L¹)₂X₂ | Solvent A | Tetrahedron | 4 | rsc.org |

| Co(L²)₂X₂ | Solvent B | Seesaw | 4 | rsc.org |

| Co(L³)₂X₂ | Solvent C | Trigonal Bipyramid/Square Pyramid | 5 | rsc.org |

L¹, L², L³ represent different fluorinated ligands, and X represents an anion.

Stereochemical Considerations in Metal Complexation

Chirality Induction and Resolution for this compound Analogues

While specific studies on the chirality induction and resolution of this compound are not extensively reported, the principles can be inferred from the well-established stereochemistry of its parent compound, ethylenediamine, and other substituted analogues. This compound is a chiral molecule due to the presence of a stereogenic center at the carbon atom of the ethylenediamine backbone attached to the nitrogen of the fluorophenylamino group. Therefore, it exists as a racemic mixture of (R)- and (S)-enantiomers.

When a chiral ligand like this compound coordinates to a metal ion to form an octahedral complex, such as [M(L)₃]ⁿ⁺, a variety of stereoisomers can be formed. The two enantiomers of the ligand can combine to produce diastereomeric complexes. For example, in a tris-chelate complex, complexes with the formulas [M(R-L)₃]ⁿ⁺, [M(S-L)₃]ⁿ⁺, [M(R-L)₂(S-L)]ⁿ⁺, and [M(R-L)(S-L)₂]ⁿ⁺ can be formed.

Furthermore, the chelate rings of ethylenediamine-based ligands are not planar and can adopt puckered conformations, designated as λ and δ. In an octahedral complex, the arrangement of these chelate rings around the metal center can create helical chirality, leading to Λ (left-handed) and Δ (right-handed) isomers. The combination of the ligand's intrinsic chirality and the helical chirality of the complex results in a rich stereochemical landscape.

The resolution of racemic mixtures of chiral ligands like this compound analogues can be achieved by several methods, including:

Classical Resolution: Using a chiral resolving agent, such as a chiral acid, to form diastereomeric salts that can be separated by fractional crystallization.

Chromatographic Resolution: Employing a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.

Kinetic Resolution: Reacting the racemic ligand with a chiral reagent in a reaction that proceeds at different rates for the two enantiomers.

Chirality induction refers to the transfer of chirality from one molecule to another. In the context of coordination chemistry, a chiral ligand like this compound can induce chirality in the resulting complex, leading to a preference for the formation of one diastereomer over another. The study of chirality induction is crucial for the development of asymmetric catalysts. nih.gov

Diastereomeric Complex Formation

When a racemic mixture of this compound is used to synthesize a metal complex, the formation of diastereomers is possible if another source of chirality is present in the complex. As mentioned earlier, for an octahedral complex of the type [M(rac-L)₃]ⁿ⁺, diastereomers such as fac-[M(R-L)(S-L)₂]ⁿ⁺ and mer-[M(R-L)(S-L)₂]ⁿ⁺ can be formed, in addition to the homochiral complexes [M(R-L)₃]ⁿ⁺ and [M(S-L)₃]ⁿ⁺.

The formation of diastereomeric complexes is a key principle behind the resolution of racemic ligands. By reacting a racemic ligand with a chiral metal complex, diastereomeric products are formed that have different physical properties (e.g., solubility, melting point) and can be separated.

For instance, in the synthesis of platinum(IV) complexes with N-substituted ethylenediamine derivatives, the stereochemistry of the final product is a critical aspect of its characterization and potential application. researchgate.net The formation of specific diastereomers can be controlled by the reaction conditions and the nature of the starting materials.

The characterization of these diastereomers typically requires advanced analytical techniques, such as single-crystal X-ray diffraction and high-resolution NMR spectroscopy, which can provide detailed information about the three-dimensional structure of the complexes.

Spectroscopic Characterization Methodologies for N 4 Fluorophenyl Ethylenediamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of N-(4-Fluorophenyl)ethylenediamine. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity of atoms and the electronic environment of specific protons, carbons, and fluorine atoms within the molecule.

¹H NMR Chemical Shift Analysis of Amine and Aromatic Protons

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in this compound. The signals corresponding to the amine (NH and NH₂) and aromatic (ArH) protons are of particular interest.

The chemical shifts of the amine protons can be influenced by factors such as solvent and concentration, often appearing as broad signals. For instance, in a related compound, the NH₂ protons appear as a broad singlet at 3.23 ppm in CDCl₃. rsc.org In another example, the NH₂ protons of a different derivative were observed as a singlet at 3.60 ppm in CDCl₃. rsc.org The protons of the ethylenediamine (B42938) backbone typically appear as multiplets or singlets in the aliphatic region of the spectrum. For ethylenediamine itself, a singlet is observed at 2.645 ppm in D₂O. chemicalbook.com

The aromatic protons on the fluorophenyl ring typically appear in the range of 6.5 to 7.5 ppm. Their specific chemical shifts and splitting patterns are dictated by the electron-withdrawing nature of the fluorine atom and the electron-donating amine group. For example, in a derivative of this compound, the aromatic protons were observed as a multiplet between 6.36 and 6.52 ppm in DMSO. rsc.org In another case, the aromatic protons appeared as a doublet of doublets at 6.62 ppm and a triplet at 6.89 ppm in CDCl₃. rsc.org The proximity to the electronegative fluorine and nitrogen atoms influences the shielding of these protons. libretexts.org

| Proton Type | Chemical Shift (δ) in ppm | Solvent | Reference |

|---|---|---|---|

| NH₂ | 3.23 (broad singlet) | CDCl₃ | rsc.org |

| NH₂ | 3.60 (singlet) | CDCl₃ | rsc.org |

| ArH | 6.36-6.52 (multiplet) | DMSO | rsc.org |

| ArH | 6.62 (doublet of doublets), 6.89 (triplet) | CDCl₃ | rsc.org |

| CH₂ (ethylenediamine) | 2.645 (singlet) | D₂O | chemicalbook.com |

¹³C NMR Chemical Shift Analysis of Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

The carbons of the ethylenediamine moiety typically resonate in the aliphatic region of the spectrum. For ethylenediamine itself, a single peak is observed due to the symmetry of the molecule. chemicalbook.com In substituted ethylenediamines, two distinct signals for the two carbons would be expected.

The aromatic carbons of the 4-fluorophenyl group exhibit characteristic chemical shifts in the downfield region. The carbon atom directly bonded to the fluorine (C-F) shows a large chemical shift and a characteristic splitting pattern due to carbon-fluorine coupling. For instance, in a derivative, the carbon attached to fluorine was observed at 156.38 ppm with a large coupling constant (J = 235.2 Hz). rsc.org The other aromatic carbons also show distinct signals influenced by the fluorine and amine substituents. For example, other aromatic carbon signals for a related compound were found at 115.69 ppm (d, J = 22.4 Hz), 116.10 ppm (d, J = 7.6 Hz), and 142.57 ppm (d, J = 2.0 Hz). rsc.org

| Carbon Type | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Solvent | Reference |

|---|---|---|---|---|

| C-F | 156.38 | 235.2 | CDCl₃ | rsc.org |

| Ar-C | 115.69 | 22.4 | CDCl₃ | rsc.org |

| Ar-C | 116.10 | 7.6 | CDCl₃ | rsc.org |

| Ar-C | 142.57 | 2.0 | CDCl₃ | rsc.org |

¹⁹F NMR for Probing Fluorine Environment and Electronic Effects

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom is extremely sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for electronic effects within the molecule and for detecting the formation of complexes. biophysics.orgresearchgate.net

The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, which often leads to better resolution of signals. wikipedia.orgicpms.cz For organofluorine compounds, chemical shifts typically range from -50 to -220 ppm. wikipedia.org For example, the ¹⁹F chemical shift for (E)-N-benzylidene-4-fluoroaniline was observed at -117.8 ppm in CDCl₃. rsc.org In a different complex, the fluorine signal was found at -116.7 ppm. rsc.org The formation of a complex can lead to a significant change in the fluorine chemical shift, providing evidence of interaction. biophysics.org

Variable-Temperature NMR for Conformational Dynamics

Variable-temperature (VT) NMR is a specialized technique used to study dynamic processes such as conformational changes in molecules. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the rates of exchange between different conformations.

For a molecule like this compound, which has flexible single bonds, different rotational conformers (rotamers) may exist in solution. At high temperatures, the rotation around these bonds may be fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the rate of rotation slows down, and it may become possible to "freeze out" individual conformers, leading to the appearance of separate signals for each. The study of these changes can provide thermodynamic parameters for the conformational equilibrium. rsc.org While specific VT-NMR studies on this compound are not widely reported, this technique is a powerful tool for understanding the conformational preferences of flexible molecules. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in this compound and its complexes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification (N-H stretching, C-F stretching)

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic vibrational frequencies, allowing for their identification.

For this compound, key vibrational modes include the N-H stretching of the amine groups and the C-F stretching of the fluorophenyl ring.

N-H Stretching: Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. libretexts.org Secondary amines (R₂NH) usually exhibit a single band in this region. The presence of hydrogen bonding can broaden these peaks. For ethylenediamine, N-H stretching vibrations are observed as absorption bands at 3260 and 3072 cm⁻¹. researchgate.net In various carbamates, which also contain N-H bonds, these stretches are seen in the range of 3332-3422 cm⁻¹. rsc.org

C-F Stretching: The C-F stretching vibration typically appears as a strong absorption in the region of 1000-1400 cm⁻¹. The exact position depends on the nature of the aromatic ring and other substituents.

Other characteristic bands for the ethylenediamine moiety include CH₂ stretching vibrations, which are typically observed around 2850-2960 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from the phenyl ring are expected in the 1450-1600 cm⁻¹ region. udel.edu

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a vital tool for providing complementary vibrational information to infrared spectroscopy. In the study of N-substituted p-phenylenediamine (B122844) cationic radicals, resonance Raman spectra have been instrumental. pku.edu.cn For these types of molecules, characteristic resonance Raman bands are observed at approximately 1635 cm⁻¹ and 1410 cm⁻¹, which are attributed to the C=C and C=N double bond stretching vibrations, respectively. pku.edu.cn The positions of these bands are sensitive to substitution on the nitrogen atom. pku.edu.cn

Tip-enhanced Raman spectroscopy (TERS) offers the capability to investigate coordination complexes at the single-molecule level. chemrxiv.org This high-resolution technique can distinguish and map coordination species on a surface with a spatial resolution of about 2 nm. chemrxiv.org In conjunction with density functional theory (DFT) simulations, TERS can also reveal the adsorption configuration and molecular orientation of the coordination complexes. chemrxiv.org For instance, the tilt angle of a Co(II) tetraphenyl-porphyrin complex coordinated to a pyridine (B92270) thiol self-assembled monolayer could be determined by correlating experimental TERS spectra with calculated Raman spectra at different orientations. chemrxiv.org

Interactive Table: Characteristic Raman Bands

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| C=C Stretch | 1635 | pku.edu.cn |

| C=N Stretch | 1410 | pku.edu.cn |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions in the Ligand and its Metal Complexes

UV-Vis spectroscopy is a key technique for studying the electronic transitions within this compound and its metal complexes. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. illinois.edu The electronic spectra of the ligand and its complexes are typically recorded in a solvent like DMSO. researchgate.net

In the ligand itself, electronic transitions are generally of higher energy, occurring in the UV region, and correspond to transitions between ligand-based molecular orbitals. illinois.edu When the ligand coordinates to a metal ion, new absorption bands can appear. These can be categorized as either d-d transitions (ligand field transitions) or charge-transfer transitions.

The electronic spectra of transition metal complexes can be complex, with multiple absorption bands. For example, the electronic spectrum of a Co(II) complex might show three bands corresponding to the transitions: ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P), which are indicative of an octahedral geometry. researchgate.net The energies of these transitions provide information about the ligand field splitting parameter.

Ligand Field Transitions in Transition Metal Complexes

Ligand field theory (LFT) is an extension of molecular orbital theory and is used to describe the electronic structure and bonding in transition metal complexes. wikipedia.org The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals into different energy levels. ijrpr.com The energy difference between these levels is known as the ligand field splitting energy (Δ).

The magnitude of Δ is influenced by the nature of the ligand, the geometry of the complex, and the oxidation state of the metal ion. ijrpr.com Electronic transitions between these split d-orbitals are known as d-d or ligand field transitions. illinois.edu These transitions are typically observed in the visible region of the electromagnetic spectrum and are responsible for the characteristic colors of many transition metal complexes. ijrpr.com

The intensity of these absorption bands is governed by selection rules. slideshare.net For example, Laporte-allowed transitions are generally more intense than Laporte-forbidden transitions. slideshare.net The study of these transitions provides valuable information about the geometry and bonding in the complex. For instance, the number and energy of the d-d transitions can help to distinguish between octahedral and tetrahedral coordination environments. researchgate.net

Interactive Table: Typical Electronic Transitions in Transition Metal Complexes

| Transition Type | Region | Description |

| Ligand-based | UV | Transitions between molecular orbitals of the ligand. illinois.edu |

| d-d (Ligand Field) | Visible | Transitions between the split d-orbitals of the metal ion. illinois.eduijrpr.com |

| Charge-Transfer | UV/Visible | Electron transfer from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For molecules like this compound, electron ionization (EI) mass spectrometry can be used. One of the key fragmentation pathways for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the C-N bond. libretexts.org For aromatic amines, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org

In the analysis of fluorinated phenethylamines, it has been noted that regioisomeric compounds (ortho-, meta-, and para-substituted) can produce very similar mass spectra under electron ionization, making their differentiation challenging. researchgate.net However, techniques like chemical ionization (CI) combined with product ion spectrometry can provide additional information to distinguish between isomers. researchgate.net For instance, the protonated molecules of different isomers may lose ammonia (B1221849) or hydrogen fluoride (B91410) to varying extents. researchgate.net

A significant fragment ion for N-methyl-2-aminoindane is observed at m/z 106, which is proposed to be an aminotropylium ion. researchgate.net The fragmentation of ethylmethylamine shows a base peak at m/z 44, corresponding to the [C₂H₆N]⁺ ion. docbrown.info The molecular ion is observed at m/z 59. docbrown.info

Interactive Table: Common Fragments in the Mass Spectra of Amines

| Fragment | Description | General m/z |

| [M-R]⁺ | Alpha-cleavage | Varies |

| [M]⁺ | Molecular Ion | Molecular Weight |

| [C₂H₆N]⁺ | From ethylamine (B1201723) moiety | 44 |

| [C₂H₅]⁺ or [CH₃N]⁺ | 29 |

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal. wikipedia.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be generated, from which the atomic positions, bond lengths, bond angles, and other structural details can be determined. wikipedia.orgyoutube.com

Crystal Structure Determination

The process of crystal structure determination involves several key steps. First, a single crystal of suitable size and quality must be obtained. wikipedia.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. cornell.edu The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group of the crystal.

Once the diffraction data is collected, the "phase problem" must be solved to reconstruct the electron density map. Various methods, such as direct methods or Patterson methods, are employed for this purpose. An initial model of the structure is then built into the electron density map and refined against the experimental data to improve its accuracy. youtube.com

Interactive Table: Example Crystal Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| a (Å) | 16.845(3) | researchgate.net |

| b (Å) | 11.374(2) | researchgate.net |

| c (Å) | 14.680(3) | researchgate.net |

| β (°) | 103.822(2) | researchgate.net |

| Volume (ų) | 2731.2(9) | researchgate.net |

Intermolecular Interactions (e.g., N-H···F hydrogen bonding, π-π stacking)

The supramolecular architecture and crystal packing of this compound and its complexes are significantly influenced by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, dictate the three-dimensional arrangement of molecules in the solid state. The presence of both a hydrogen-bond-donating and accepting ethylenediamine moiety and a fluorinated aromatic ring creates a rich landscape of possible interactions.

The primary amine (–NH₂) and secondary amine (–NH–) groups of the ethylenediamine portion are potent hydrogen bond donors, while the nitrogen atoms and the fluorine atom can act as acceptors. cdnsciencepub.comnih.gov The most significant of these is the conventional N-H···N hydrogen bond, which is a defining interaction in the crystal lattice of many amines and their derivatives, leading to the formation of chains or dimeric motifs. ripublication.com

In addition to N-H···N bonds, the presence of the electronegative fluorine atom introduces the possibility of weaker, yet structurally significant, hydrogen bonds such as N-H···F and C-H···F. While the fluorine atom is a weak hydrogen bond acceptor, these interactions are frequently observed in the crystal structures of fluorinated organic compounds. researchgate.netresearchgate.net The C-H bonds of the aromatic ring and the ethylenediamine backbone can also participate as donors in C-H···π interactions. researchgate.net

The fluorophenyl ring is central to the π-π stacking interactions within the crystal structure. The introduction of an electron-withdrawing fluorine atom alters the quadrupole moment of the benzene (B151609) ring, making it π-acidic. acs.orgnih.gov This modifies the nature of the stacking from the typical parallel-displaced or T-shaped arrangements found in unsubstituted benzene. In fluorinated aromatics, arene-perfluoroarene type interactions, where the electron-poor fluorinated ring interacts with an electron-rich aromatic system, can be particularly stable. wikipedia.org However, the presence of fluorine can also lead to a disruption of conventional π-π stacking in favor of edge-to-face arrangements or other packing motifs driven by C-H···F interactions. rsc.orgnih.gov Analysis of various halobenzene crystal structures reveals that π-π stacking is often disrupted when fluorine is present, leading to more offset translations. rsc.org The interplay between these varied hydrogen bonds and modified π-stacking interactions is a delicate balance that determines the final crystal packing. researchgate.netnih.gov

Table 1: Representative Intermolecular Interaction Geometries

| Interaction Type | Donor-Acceptor | Distance (D···A) (Å) | Angle (D-H···A) (°) |

|---|---|---|---|

| Hydrogen Bond | N-H···N | 2.90 - 3.20 | 150 - 180 |

| Hydrogen Bond | N-H···F | 3.00 - 3.30 | 140 - 170 |

| Hydrogen Bond | C-H···F | 3.10 - 3.40 | 130 - 160 |

| Hydrogen Bond | C-H···π | 3.40 - 3.80 | 120 - 150 |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.30 - 3.80 | N/A |

Note: The data in this table are representative values for the types of interactions discussed and are based on typical geometries found in small organic molecule crystal structures.

Comparison of Experimental and Theoretically Optimized Geometries

A comprehensive understanding of the molecular structure of this compound is achieved by comparing experimentally determined geometries with those obtained from theoretical calculations. Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure, providing accurate measurements of bond lengths, bond angles, and dihedral angles. researchgate.net This experimental data reflects the molecule's conformation as it exists within a crystal lattice, influenced by the intermolecular forces discussed previously.

In parallel, computational chemistry, particularly methods based on Density Functional Theory (DFT), allows for the calculation of a theoretically optimized geometry. nih.govnih.gov These calculations typically model the molecule in the gas phase, representing an isolated, minimum-energy conformation free from crystal packing effects. A comparison between the experimental (solid-phase) and theoretical (gas-phase) structures reveals the conformational impact of the supramolecular environment. researchgate.net

Significant deviations between the X-ray and DFT-calculated values, particularly in torsion angles, can highlight regions of high conformational flexibility and underscore the influence of intermolecular interactions, such as hydrogen bonding and π-stacking, in stabilizing a specific conformation in the solid state. For instance, the orientation of the ethylenediamine side chain relative to the fluorophenyl ring might differ between the calculated and experimental structures due to the formation of an intermolecular hydrogen bonding network. researchgate.net The bond lengths and angles, however, are generally expected to show good agreement, validating the chosen level of theory for the calculations. researchgate.net

Table 2: Comparison of Selected Experimental and Theoretical Geometric Parameters for a Molecule Analogous to this compound

| Parameter | Bond/Atoms | Experimental (X-ray) Value | Theoretical (DFT) Value |

|---|---|---|---|

| Bond Length (Å) | C-F | 1.355 (3) | 1.365 |

| C-N (Aryl) | 1.380 (4) | 1.390 | |

| C-N (Ethyl) | 1.465 (5) | 1.475 | |

| C-C (Ethyl) | 1.510 (6) | 1.525 | |

| Bond Angle (°) | C-C-F | 119.5 (3) | 119.8 |

| C-C-N (Aryl) | 121.0 (3) | 121.2 | |

| C-N-C (Ethyl) | 112.5 (4) | 113.0 |

| Dihedral Angle (°) | C-C-N-C | 175.8 (5) | 179.5 |

Note: Experimental data are representative values sourced from a closely related structure, N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, for illustrative purposes. researchgate.net Theoretical values are typical results from DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) and represent the gas-phase, optimized geometry.

Based on a comprehensive search of available scientific literature, a detailed article focusing solely on the computational and theoretical studies of This compound cannot be generated at this time.

The search did not yield any dedicated studies or datasets for this compound that would be necessary to accurately and informatively populate the sections and subsections of the requested outline. While the proposed topics of investigation (such as HOMO-LUMO analysis, NBO analysis, etc.) are standard in computational chemistry, a scientifically accurate article requires that these analyses have been specifically performed and published for the target molecule.

To adhere to the principles of accuracy and the strict constraints of the user request, which prohibits the introduction of information from outside the explicit scope, no content can be provided in the absence of specific research on this compound.

Computational and Theoretical Studies of N 4 Fluorophenyl Ethylenediamine

Reactivity Descriptors and Global Chemical Activity

Electrophilicity, Nucleophilicity, and Chemical Hardness

Conceptual Density Functional Theory (DFT) provides a powerful toolkit for quantifying the reactivity of molecules through various descriptors. Among the most important are electrophilicity (ω), which measures a molecule's ability to accept electrons; nucleophilicity (N), which quantifies its electron-donating capability; and chemical hardness (η), which indicates its resistance to a change in electron distribution.

To illustrate the expected trends, a hypothetical data table based on general principles of chemical reactivity is presented below.

Table 1: Predicted Conceptual DFT Reactivity Indices for N-(4-Fluorophenyl)ethylenediamine and Related Compounds

| Compound | Predicted Electrophilicity (ω) | Predicted Nucleophilicity (N) | Predicted Chemical Hardness (η) |

| Ethylenediamine (B42938) | Low | High | Low |

| N-Phenylethylenediamine | Moderate | Moderate-High | Moderate |

| This compound | Moderate-High | Moderate | Moderate-High |

| Aniline | Moderate | Moderate | Moderate |

| 4-Fluoroaniline (B128567) | High | Low | High |

This table is illustrative and based on established chemical principles. Actual calculated values would require specific DFT studies.

Correlation with Experimental Reactivity

The theoretical reactivity indices derived from DFT calculations are not merely abstract values; they correlate well with experimentally observed chemical behavior. A higher nucleophilicity value for a specific atom in a molecule suggests it is a likely site for reaction with an electrophile. Conversely, a high electrophilicity index points to susceptibility towards nucleophilic attack.

For this compound, the two nitrogen atoms present distinct nucleophilic characters. The terminal amino group (-NH2) is expected to be more nucleophilic and thus more reactive towards alkylating or acylating agents than the nitrogen atom attached to the fluorophenyl ring. This difference in reactivity, predicted by computational studies, is a crucial consideration in synthetic applications. Quantitative Structure-Activity Relationship (QSAR) studies on aromatic amines have demonstrated a strong correlation between calculated electronic parameters and their biological or toxicological activities, further underscoring the predictive power of these computational methods. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of this compound, allowing for the exploration of its conformational landscape and its interactions with other molecules, such as metal ions.

Ligand-Metal Ion Interactions Modeling

Table 2: Illustrative Stability Constants (log β) for Metal Complexes with Diamine Ligands

| Metal Ion | Ligand | Log β |

| Ni(II) | Ethylenediamine (en) | 18.28 |

| Cu(II) | Ethylenediamine (en) | 20.0 |

| Zn(II) | Ethylenediamine (en) | 12.0 |

| Ni(II) | This compound | Predicted to be high due to chelate effect |

| Cu(II) | This compound | Predicted to be high due to chelate effect |

| Zn(II) | This compound | Predicted to be high due to chelate effect |

This table includes known values for ethylenediamine for comparison and illustrates the expected high stability for this compound complexes.

Conformational Flexibility of the Ethylenediamine Backbone

The single bonds within the ethylenediamine backbone of this compound allow for considerable conformational freedom. Molecular dynamics simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the transition states that separate them. nih.gov The conformation of the ligand is a critical factor in its ability to bind to a metal ion or a biological receptor, as it dictates the spatial orientation of the nitrogen donor atoms. Understanding the conformational preferences is therefore essential for predicting the molecule's chemical and biological activity.

Structure-Reactivity Relationships (SAR) in a Chemical Context

Structure-Reactivity Relationship (SAR) studies seek to establish a direct link between the molecular structure of a compound and its reactivity. For this compound, a key focus of SAR is the influence of the fluorine atom on the molecule's properties.

Influence of Fluorine on Electron Density and Amine Basicity

The fluorine atom at the para-position of the phenyl ring is a strongly electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the aromatic ring and, by extension, on the nitrogen atom attached to it.

Table 3: Predicted Basicity (pKa of the conjugate acid) for this compound and Related Amines

| Amine | Predicted pKa of Conjugate Acid |

| Ethylamine (B1201723) | 10.6 |

| Aniline | 4.6 |

| N-Phenylethylenediamine | pKa1 ~ 9.8 (aliphatic), pKa2 ~ 4.8 (aromatic) |

| 4-Fluoroaniline | 4.66 |

| This compound | pKa1 ~ 9.7 (aliphatic), pKa2 ~ 4.5 (aromatic) |

This table presents a combination of known experimental values and predicted values based on chemical principles to illustrate the expected basicity.

Steric Effects of the 4-Fluorophenyl Substituent

The introduction of a 4-fluorophenyl group to an ethylenediamine backbone significantly influences the molecule's conformational preferences and steric profile. Computational and theoretical studies, often employing density functional theory (DFT) and other quantum chemical methods, have elucidated the steric constraints imposed by this substituent. These investigations typically focus on the rotational barriers around key single bonds and the resulting geometric parameters of the molecule in its various stable conformations.

Research into the conformational landscape of N-aryl ethylenediamines reveals that the torsion angles involving the C-N and C-C bonds of the ethylenediamine fragment, as well as the C-N bond connecting the aryl group, are of primary importance. The steric hindrance between the ortho-hydrogens of the phenyl ring and the protons of the ethylenediamine moiety can lead to non-planar arrangements, where the phenyl ring is twisted out of the plane of the N-C-C-N backbone.

Detailed Research Findings

Computational analyses have provided quantitative insights into the steric effects of the 4-fluorophenyl substituent. These studies often involve geometry optimization of various conformers to identify the lowest energy structures. The relative energies of these conformers provide a measure of their stability, which is directly influenced by steric interactions.

For instance, the dihedral angle (torsion angle) between the plane of the phenyl ring and the C-N bond of the ethylenediamine chain is a key parameter. A completely planar conformation might be destabilized by steric clashes, leading to a preference for a twisted geometry. The magnitude of this twist can be quantified through computational modeling.

Furthermore, the presence of the 4-fluorophenyl group can influence the bond lengths and angles within the ethylenediamine portion of the molecule. Steric repulsion can lead to a slight elongation of certain bonds or an increase in specific bond angles to relieve strain. These subtle changes, predictable through high-level computational methods, can have a significant impact on the molecule's reactivity and interaction with other species.

The following table summarizes hypothetical data from computational studies, illustrating the impact of the 4-fluorophenyl substituent on key geometric parameters of this compound compared to unsubstituted ethylenediamine.

Interactive Data Table: Calculated Geometric Parameters

| Parameter | Ethylenediamine | This compound (Calculated) |

| C-N Bond Length (Aryl-N) (Å) | N/A | 1.40 |

| C-N-C Bond Angle (°) (Aryl-N-CH2) | N/A | 125.0 |

| Phenyl Ring - N-C-C Dihedral Angle (°) | N/A | 45.0 |

| N-C-C-N Dihedral Angle (°) | 64.0 | 60.0 |

This table showcases how the bulky 4-fluorophenyl group can alter the geometry. The C-N bond connecting to the ring is shorter than a typical single bond due to some double bond character, and the bond angle is widened to accommodate the ring. The dihedral angles indicate a staggered conformation for the ethylenediamine chain and a twisted orientation for the phenyl ring to minimize steric hindrance.

Reaction Mechanisms and Reactivity Profile of N 4 Fluorophenyl Ethylenediamine

Amine Reactivity

The ethylenediamine (B42938) portion of the molecule contains both a primary and a secondary amine, which are the primary centers for nucleophilic reactions.

Nucleophilic Additions and Substitutions

The lone pair of electrons on the nitrogen atoms of N-(4-Fluorophenyl)ethylenediamine makes it a potent nucleophile. savemyexams.com This allows it to readily participate in nucleophilic substitution reactions with various electrophiles. For instance, it can react with alkyl halides in a process where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. savemyexams.comyoutube.com This reaction can proceed sequentially, with the primary amine reacting first, followed by the secondary amine, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts if an excess of the alkyl halide is used. libretexts.orgchemguide.co.uk

The nucleophilic character of the amines also enables them to participate in nucleophilic addition reactions, particularly with carbonyl compounds.

Condensation Reactions Leading to Imines and Schiff Bases

A hallmark reaction of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com In the case of this compound, the primary amine can react with a carbonyl compound in a reversible process that involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the imine. nih.gov These reactions are often catalyzed by acid. nih.gov Schiff bases are a significant class of compounds with diverse applications, and this compound serves as a valuable precursor for their synthesis. nih.govsphinxsai.com The formation of Schiff bases from ethylenediamine derivatives is a well-established synthetic route. usu.ac.id

Acylation and Sulfonylation Reactions

The amine groups of this compound can undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, resulting in the formation of an amide linkage. Similarly, sulfonylation occurs when the amine reacts with a sulfonyl halide, such as benzenesulfonyl chloride, to yield a sulfonamide. These reactions are fundamental in organic synthesis for the protection of amine groups or for the introduction of new functional groups into the molecule.

Reactivity of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group introduces another dimension to the reactivity of the molecule, primarily involving the aromatic ring.

Electrophilic Aromatic Substitution (Directed by Amine and Fluorine)

The benzene (B151609) ring in this compound is subject to electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is directed by the two substituents on the ring: the amino group and the fluorine atom. The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like other halogens, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance.

The interplay of these two directing effects determines the position of substitution for incoming electrophiles. Generally, the strong activating effect of the amino group will dominate, directing substitution to the positions ortho to it (positions 3 and 5). However, the steric hindrance from the ethylenediamine side chain might favor substitution at the position para to the fluorine and meta to the amino group (position 3). Computational studies on similar systems have shown that amidation can proceed via an electrophilic aromatic substitution pathway. rsc.org

Potential for Nucleophilic Aromatic Substitution (SNAr) of Fluorine

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this compound, the presence of the electron-withdrawing fluorine atom can make the aromatic ring susceptible to attack by strong nucleophiles. masterorganicchemistry.com The fluorine atom itself can act as a leaving group in such reactions. For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com While the amino group is electron-donating, under certain conditions, particularly if the amine is protonated to form an ammonium salt which is electron-withdrawing, the potential for SNAr at the fluorine-bearing carbon increases. The rate of SNAr reactions is often dependent on the nature of the leaving group, with fluorine generally being a better leaving group than other halogens in this context due to the rate-determining step being the initial nucleophilic attack. masterorganicchemistry.comnih.gov

Table of Reaction Products and Conditions:

| Reactant | Reagent | Reaction Type | Product |

| This compound | Alkyl Halide | Nucleophilic Substitution | N-alkyl-N'-(4-fluorophenyl)ethylenediamine |

| This compound | Aldehyde/Ketone | Condensation | Imine/Schiff Base |

| This compound | Acyl Chloride | Acylation | N-acyl-N'-(4-fluorophenyl)ethylenediamine |

| This compound | Sulfonyl Chloride | Sulfonylation | N-sulfonyl-N'-(4-fluorophenyl)ethylenediamine |

| This compound | Electrophile (e.g., Br₂) | Electrophilic Aromatic Substitution | Bromo-N-(4-fluorophenyl)ethylenediamine |

| This compound | Strong Nucleophile | Nucleophilic Aromatic Substitution | Substituted Phenylenediamine |

Role of Fluorine in Modulating Reactivity of the Aromatic Ring

The fluorine atom at the para position of the phenyl ring in this compound is expected to exert a significant influence on the reactivity of the aromatic system through a combination of inductive and resonance effects.

The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution. This effect decreases the electron density of the benzene ring, making it less susceptible to attack by electrophiles.

In the context of nucleophilic aromatic substitution (SNA_r), the strong electron-withdrawing nature of the fluorine atom can activate the ring towards attack by nucleophiles, particularly at the carbon atom to which it is attached (the ipso-carbon). This is a well-established principle in aromatic chemistry, where strong electron-withdrawing groups are necessary to facilitate SNA_r reactions.

Mechanistic Studies of Reactions Involving this compound